5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS2/c19-12-3-4-14-11(8-12)9-16(25-14)18(23)22-10-13-17(21-6-5-20-13)15-2-1-7-24-15/h1-9H,10H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTQDVNLSZXEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl4). This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters to yield the final product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, resulting in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzo[b]thiophene and Pyrazine Derivatives
Key Observations:
- Substituent Diversity: The target compound’s 5-fluoro and pyrazine-thiophene-methyl groups contrast with hydroxyl (), nitro (), and alkylamino () substituents in analogues. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to hydroxyl or nitro groups .
- Pyrazine vs.
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Key Observations:
Biological Activity
5-Fluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. It belongs to a class of thiophene derivatives and features a unique molecular structure that includes a benzo[b]thiophene core, a carboxamide group, and a fluorine atom. This compound has garnered attention in medicinal chemistry due to its promising applications in drug development targeting various diseases.
Molecular Characteristics
- Molecular Formula : C18H12FN3OS2
- Molecular Weight : 369.43 g/mol
The presence of functional groups such as the fluorine atom and the thiophene moiety significantly influences the compound's chemical reactivity and biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies have shown that certain thiophene derivatives can inhibit the proliferation of cancer cells, with IC50 values in the nanomolar range. The mechanism often involves interference with cellular signaling pathways critical for tumor growth and survival.
Case Study: Inhibition of L1210 Cell Proliferation
A study on related compounds demonstrated significant inhibition of L1210 mouse leukemia cells, with IC50 values indicating strong antiproliferative effects. The growth inhibition was reversible by thymidine addition, suggesting a mechanism involving intracellular release of active metabolites .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy.
Research Findings
In vitro studies have shown that modifications in the structure can lead to compounds with high antimicrobial potency and low cytotoxicity against mammalian cells. This highlights the potential for developing new antimicrobial agents based on this scaffold.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further understood through SAR studies. These studies evaluate how changes in molecular structure affect biological activity.
| Structural Modification | Biological Effect |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |
| Alteration of the thiophene ring | Variations in antimicrobial activity |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways.
Potential Targets
- Protein Kinases : Inhibition of kinases involved in cell proliferation.
- DNA Interactions : Potential binding to DNA or RNA, affecting replication and transcription processes.
- Enzyme Modulation : Alteration of enzyme activity critical for metabolic pathways.
Q & A
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
